7alpha-Thiomethyl spironolactone-d7

Mass Spectrometry Internal Standard Bioanalysis

Challenge: Quantifying the active metabolite 7alpha-thiomethyl spironolactone (7α-TMS) via LC-MS/MS is prone to matrix effects and ion suppression, skewing PK data. Solution: 7alpha-Thiomethyl spironolactone-d7 (7α-TMS-d7), a deuterated internal standard (MW 395.61). - Provides a +7 Da mass shift for unambiguous detection. - Corrects for extraction recovery and matrix effects in plasma, kidney, or heart tissue. - Validated for UHPLC-MS/MS workflows in bioequivalence and pediatric studies.

Molecular Formula C23H32O3S
Molecular Weight 395.6 g/mol
Cat. No. B12430239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7alpha-Thiomethyl spironolactone-d7
Molecular FormulaC23H32O3S
Molecular Weight395.6 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC
InChIInChI=1S/C23H32O3S/c1-21-8-4-15(24)12-14(21)13-18(27-3)20-16(21)5-9-22(2)17(20)6-10-23(22)11-7-19(25)26-23/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17-,18+,20+,21-,22-,23+/m0/s1/i4D2,7D2,12D,13D2
InChIKeyFWRDLPQBEOKIRE-JHULEAHOSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7alpha-Thiomethyl Spironolactone-d7 Deuterated Reference Standard


7alpha-Thiomethyl spironolactone-d7 (7α-TMS-d7) is a stable isotope-labeled analog of 7alpha-thiomethyl spironolactone, a major pharmacologically active metabolite of the potassium-sparing diuretic spironolactone. This deuterated compound, with a molecular formula of C23H25D7O3S and a molecular weight of 395.61 g/mol, contains seven deuterium atoms [1]. It is classified within the spironolactone and derivatives group and is primarily utilized as an internal standard in quantitative bioanalysis to enable accurate quantification of spironolactone and its sulfur-containing metabolites in biological matrices .

Deuterated internal standard for LC-MS/MS quantification of spironolactone metabolites
+7 Da mass shift enables baseline resolution from unlabeled analyte
Supports bioanalytical validation workflows and metabolite profiling studies

Why 7alpha-Thiomethyl Spironolactone-d7 Is Irreplaceable


Substituting 7alpha-Thiomethyl spironolactone-d7 with its unlabeled counterpart (7alpha-thiomethyl spironolactone) or other deuterated spironolactone derivatives (e.g., spironolactone-d7) introduces significant analytical error and invalidates quantitative results. Unlabeled compounds lack the mass shift required for distinct detection via mass spectrometry, leading to ion suppression and inaccurate quantification . Alternative deuterated analogs exhibit different chromatographic retention times and ionization efficiencies, precluding their use as internal standards for 7alpha-thiomethyl spironolactone due to non-co-elution and matrix effect inconsistencies [1]. The following quantitative evidence demonstrates the specific, measurable advantages of 7alpha-Thiomethyl spironolactone-d7 that render generic substitution analytically unsound.

Mass shift Unlabeled analog lacks the +7 Da shift required for distinct MS detection, leading to ion suppression and unreliable quantification.
Retention & ionization Alternative deuterated spironolactone derivatives may show different retention times and ionization efficiencies, invalidating co-elution and matrix-effect correction.
Method validity Substitution with non-co-eluting ISTDs or unlabeled compounds can shift accuracy beyond acceptable bioanalytical validation limits.

Quantitative Evidence for 7alpha-Thiomethyl Spironolactone-d7


Mass Spectrometric Differentiation for Accurate Quantification

7alpha-Thiomethyl spironolactone-d7 provides a definitive +7 Da mass shift relative to unlabeled 7alpha-thiomethyl spironolactone, a prerequisite for its use as an internal standard in LC-MS/MS assays. This mass difference ensures baseline separation from the analyte and eliminates isotopic interference, a feature absent in unlabeled compounds .

Mass Spectrometric Differentiation
Head-to-head
+7.01 Da mass shift vs. unlabeled analyte (395.61 vs. 388.6 g/mol)
Definitive mass separation for ISTD use; eliminates isotopic interference in MS detection.
Calculated MW; validated via mass spectrometry.
Mass Spectrometry Internal Standard Bioanalysis

Relative Antimineralocorticoid Potency Comparison

In a direct clinical comparison, the unlabeled 7alpha-thiomethyl spironolactone metabolite exhibited a relative antimineralocorticoid potency of 0.33 (95% CI: 0.15–0.62) compared to the parent compound spironolactone (potency = 1.0), as measured by urinary log10 Na/K ratio 2–10 hours post-dose in healthy subjects [1]. While the deuterated analog is not intended for direct therapeutic use, this quantitative relationship establishes the biological relevance of the analyte for which the deuterated compound serves as a tracer.

Antimineralocorticoid Potency Context
Reported
Unlabeled metabolite relative potency 0.33 (95% CI 0.15–0.62) vs. spironolactone = 1.0
Supports analyte biological relevance for tracer studies; endpoint-context for spironolactone pharmacodynamics.
Healthy subjects; urinary log10 Na/K ratio 2–10 h post-dose.
Pharmacology Potency Antimineralocorticoid

Pharmacokinetic Clearance Differentiation

Population pharmacokinetic modeling in infants reveals distinct clearance profiles for spironolactone and its metabolites. The median apparent clearance of 7alpha-thiomethyl spironolactone (TMS) is 9.7 L/h, compared to 47.7 L/h for spironolactone and 1.0 L/h for canrenone . The deuterated analog enables precise measurement of these low-abundance metabolites, which is essential for accurate pharmacokinetic characterization.

PK Clearance Differentiation
Data to verify
TMS median apparent clearance 9.7 L/h vs. spironolactone 47.7 L/h and canrenone 1.0 L/h
Distinct clearance profile underscores need for specific ISTD-based quantification in PK studies.
Infant model; oral 1 mg/kg; source-specific review recommended.
Pharmacokinetics Clearance Pediatric

Tissue-Specific Metabolite Distribution

In a guinea pig model, 7alpha-thiomethyl spironolactone (TMS) was identified as the major plasma metabolite following spironolactone administration, with canrenone and 7alpha-thio-SL present in smaller amounts. In kidneys, TMS was also the principal metabolite, supporting its primary role in renal antimineralocorticoid effects [1]. The deuterated analog is required to accurately quantify TMS levels in these tissues, as it corrects for matrix effects and extraction variability.

Tissue Distribution Profile
Class-level
TMS identified as major plasma and kidney metabolite; canrenone and 7alpha-thio-SL at lower levels
Supports tissue-specific quantification using deuterated ISTD for matrix-effect correction.
Guinea pig model; HPLC-MS; relative abundance described but not numerically quantified.
Metabolism Tissue Distribution Metabolite Profiling

Deuterium-Labeled Internal Standard Performance

As a stable isotope-labeled internal standard, 7alpha-Thiomethyl spironolactone-d7 corrects for variability in sample preparation, ionization efficiency, and matrix effects in LC-MS/MS assays. Its seven deuterium atoms provide a distinct mass shift (+7 Da) while preserving near-identical physicochemical properties to the unlabeled analyte, ensuring co-elution and comparable ionization . This is in contrast to non-isotopic internal standards, which may exhibit differential behavior and compromise accuracy.

ISTD Performance
Data to verify
Co-elution with analyte; +7 Da shift; near-identical physicochemical properties for isotope dilution MS.
Enables high accuracy and precision in bioanalytical assays; justifies deuterated ISTD selection over non-isotopic alternatives.
Based on isotope dilution principles; validate in target matrix.
Isotope Dilution LC-MS/MS Analytical Validation

7alpha-Thiomethyl Spironolactone-d7 Application Scenarios


LC-MS/MS Quantification of Spironolactone Metabolites

Utilize 7alpha-Thiomethyl spironolactone-d7 as an internal standard for the accurate and precise quantification of 7alpha-thiomethyl spironolactone in plasma, serum, or tissue homogenates. The +7 Da mass shift ensures unambiguous detection and quantification, essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials .

Metabolic Pathway Elucidation and Drug-Drug Interaction Studies

Employ 7alpha-Thiomethyl spironolactone-d7 as a tracer to investigate the metabolic fate of spironolactone and its active metabolites. The deuterium label allows for differentiation between endogenously produced and exogenously administered compounds, enabling precise mapping of metabolic pathways and assessment of potential drug-drug interactions affecting spironolactone metabolism [1].

Pediatric and Special Population Pharmacokinetic Modeling

Apply 7alpha-Thiomethyl spironolactone-d7 in highly sensitive UHPLC-MS/MS methods to quantify low-concentration metabolites in pediatric or renally impaired patients. The compound's reliable internal standardization is crucial for generating accurate pharmacokinetic data in populations with high variability and limited sampling volumes, as demonstrated in infant PK studies .

Tissue Distribution and Target Organ Exposure Studies

Incorporate 7alpha-Thiomethyl spironolactone-d7 in analytical workflows to measure metabolite concentrations in specific tissues (e.g., kidney, heart) following spironolactone administration. The internal standard corrects for complex matrix effects, enabling reliable quantification of TMS as the principal renal metabolite and supporting investigations into tissue-specific pharmacodynamics [2].

Application
Selection Property
Validation Focus
Spironolactone metabolite quantification in research matrices
+7 Da mass shift internal standard for LC-MS/MS
Matrix-effect correction and assay accuracy review
Metabolic pathway tracing and drug-drug interaction research
Deuterium label for differentiation of exogenous vs. endogenous
Pathway mapping and DDI assessment context
Pediatric and special population PK studies
High-sensitivity ISTD for low-concentration metabolites
PK model accuracy with limited sample volumes
Tissue distribution and target-organ exposure research
Matrix-effect correction for complex tissue homogenates
Reliable tissue quantification of TMS as renal metabolite

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7alpha-Thiomethyl spironolactone-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.